(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and benzyl groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Substituents: The tert-butyl, ethyl, and benzyl groups are introduced through various alkylation reactions. These reactions may involve the use of alkyl halides or other suitable reagents under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the tert-butyl and ethyl groups.
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid: Contains a benzo[b]thiophene group instead of a benzyl group.
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure with a benzo[b]thiophene group and a tert-butoxycarbonyl protecting group.
Uniqueness
The unique combination of tert-butyl, ethyl, and benzyl groups in (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)16-12-15(11-14-9-7-6-8-10-14)13-20(16)18(22)24-19(2,3)4/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWKVZFUSQDJR-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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